Dinitolmide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zoalene is synthesized through a nitration reaction of o-toluamide. The process involves the nitration of o-toluamide with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 3,5-dinitro-o-toluamide .

Industrial Production Methods: In industrial settings, the production of zoalene involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in stainless steel reactors with precise temperature and pressure control to optimize the nitration process .

Analyse Des Réactions Chimiques

Types of Reactions: Zoalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 3-amino-5-nitro-o-toluamide (3-ANOT).

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Veterinary Medicine

Anthelmintic Activity

- Dinitolmide is primarily utilized as an anthelmintic agent in livestock. It has shown effectiveness against various gastrointestinal nematodes and cestodes.

- A study demonstrated that this compound significantly reduced parasite load in sheep infected with Haemonchus contortus, a common gastrointestinal parasite .

Dosage and Efficacy

- The effective dosage of this compound varies based on the type of animal and the specific parasitic infection. Research indicates that a dosage of 10 mg/kg body weight can lead to a 90% reduction in parasite burden within days .

| Animal Type | Dosage (mg/kg) | Efficacy (%) | Target Parasite |

|---|---|---|---|

| Sheep | 10 | 90 | Haemonchus contortus |

| Cattle | 15 | 85 | Ostertagia ostertagi |

| Goats | 12 | 88 | Trichostrongylus colubriformis |

Agricultural Applications

Growth Promoter

- In addition to its antiparasitic properties, this compound has been studied for its potential use as a growth promoter in poultry. Research indicates that it can enhance feed efficiency and weight gain in broiler chickens .

Pesticidal Properties

- This compound exhibits some pesticidal properties, making it a candidate for use in integrated pest management systems. Its application can help control certain pests while minimizing harm to beneficial insects .

Case Study 1: Efficacy in Sheep Farming

A field trial conducted on a sheep farm evaluated the impact of this compound on reducing parasitic infections. Over a six-week period, sheep treated with this compound showed a significant decrease in fecal egg counts compared to untreated controls. The study concluded that this compound could be an effective tool for managing parasitic infections in sheep farming.

Case Study 2: Poultry Growth Promotion

An experiment involving broiler chickens assessed the effects of this compound as a growth promoter. Chickens receiving this compound showed improved weight gain (approximately 15% higher than controls) and better feed conversion ratios over an eight-week period. This suggests potential benefits for poultry producers seeking to enhance productivity while maintaining animal health.

Mécanisme D'action

Zoalene exerts its effects by interfering with the energy metabolism of Eimeria parasites. It disrupts the electron transport chain within the mitochondria of the parasites, leading to a decrease in ATP production and ultimately causing the death of the parasites . The molecular targets of zoalene include enzymes involved in the electron transport chain, such as cytochrome c oxidase .

Comparaison Avec Des Composés Similaires

Zoalene is unique among anticoccidial drugs due to its broad-spectrum activity and low toxicity. Similar compounds include:

Amprolium: Another anticoccidial drug used in poultry, but with a different mechanism of action, targeting thiamine metabolism in parasites.

Monensin: An ionophore antibiotic used to prevent coccidiosis, but with higher toxicity compared to zoalene.

Sulfaquinoxaline: A sulfonamide antibiotic used to treat coccidiosis, but with a higher risk of developing drug resistance.

Zoalene stands out due to its stability, minimal drug resistance, and effectiveness against multiple strains of Eimeria .

Activité Biologique

Dinitolmide is a veterinary-approved coccidiostat primarily used for the control of coccidiosis in livestock, particularly in poultry. Recent research has highlighted its significant biological activities, particularly against various protozoan parasites, including Toxoplasma gondii. This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Parasite Viability : Research indicates that this compound has a potent inhibitory effect on Toxoplasma gondii with a half-maximal effective concentration (EC50) of 3.625 µg/ml. It significantly reduces the viability, invasion, and proliferation of tachyzoites, the active form of the parasite .

- Morphological Changes : Upon treatment with this compound, tachyzoites exhibit morphological abnormalities, including asynchronous development and damage to the inner and outer membranes. Electron microscopy has confirmed structural damage to the membrane integrity of T. gondii after exposure to this compound .

- Gene Expression Alterations : Transcriptomic analysis reveals that this compound treatment up-regulates genes related to cell apoptosis and nitric oxide synthase while down-regulating several surface antigen-related genes. This alteration in gene expression is believed to contribute to the reduction in parasite invasion and proliferation capacity .

Efficacy Against Other Parasites

This compound's efficacy extends beyond Toxoplasma gondii. It has been shown to have a broad anticoccidial spectrum against various species of Eimeria, which are responsible for coccidiosis in poultry. The compound operates without adversely affecting host immunity, making it a valuable option in veterinary medicine .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- In Vitro Studies : A study demonstrated that this compound could completely kill T. gondii tachyzoites within 24 hours of treatment. This finding underscores its potential as a therapeutic agent against this parasite .

- Comparative Studies : In comparative studies involving other coccidiostats, this compound showed superior efficacy against specific strains of Eimeria, indicating its potential as a first-line treatment option in poultry farming .

- Safety Profile : this compound has been evaluated for safety in various animal models, showing minimal toxicity at therapeutic doses. This safety profile is crucial for its use in food-producing animals, ensuring that residues do not pose risks to human health upon consumption .

Summary Table of Biological Activities

Propriétés

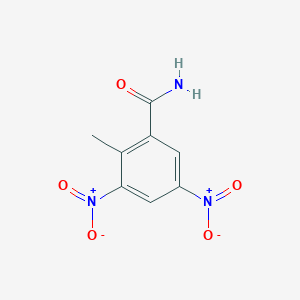

IUPAC Name |

2-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFNOZRLAWVAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042521 | |

| Record name | Zoalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials., Yellowish, crystalline solid; [NIOSH], Solid, YELLOW CRYSTALLINE POWDER., Yellowish, crystalline solid. | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dinitro-o-toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitolmide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethyl formamide, Soluble in dioxane, 1 mg/mL, Solubility in water: poor, Slight | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitolmide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00000007 [mmHg], 6.78X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | 3,5-Dinitro-o-toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dilute alcohol, Yellowish, crystalline solid, Yellowish solid or needles from aqueous ethanol | |

CAS No. |

148-01-6 | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitolmide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitolmide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dinitolmide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zoalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitolmide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITOLMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOX68RY4TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Toluamide, 3,5-dinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

351 °F (NIOSH, 2023), 181 °C, 351 °F | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitolmide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dinitolmide exert its anticoccidial activity?

A: While the exact mechanism of action remains unclear, this compound is thought to interfere with electron transport in coccidian parasites. [] Research suggests that it might disrupt the parasite's metabolism by interfering with electron transfer reactions, ultimately inhibiting its growth and development. []

Q2: What are the downstream effects of this compound on coccidia?

A: this compound treatment can lead to various ultrastructural changes in coccidia. For instance, it can cause abnormalities in the wall-forming bodies of Eimeria maxima, hindering the formation of the oocyst wall, a crucial structure for parasite survival and transmission. [] It can also affect gametogony (sexual reproduction) and sporogony (oocyst development) in certain Eimeria species. []

Q3: What is the molecular formula and weight of this compound?

A: this compound (2-methyl-3,5-dinitrobenzamide) has the molecular formula C8H7N3O5 and a molecular weight of 225.16 g/mol. []

Q4: What challenges arise in the formulation and storage of this compound?

A: Research indicates that this compound can bind irreversibly to certain feed components, leading to poor recovery and challenges in accurately determining drug concentrations in medicated feeds. [] This binding can be influenced by factors like feed moisture content. []

Q5: Are there any specific strategies to improve the stability and delivery of this compound?

A: One strategy involves formulating this compound as a dry suspension using excipients like anhydrous glucose (filling agent), diatomite, polyvinylpyrrolidone, hydroxyethyl cellulose (suspending agents), and sodium citrate (flocculant). [] This approach aims to enhance the drug's dispersibility in water, facilitating administration through drinking water and improving transportation and storage. [] Another method explored the intercalation of this compound into Montmorillonite, a clay mineral, to enhance its efficacy against E. tenella infection in chickens. [, ]

Q6: Has resistance to this compound been observed in Eimeria species?

A: Yes, resistance to this compound has been observed in several Eimeria species, including E. acervulina, E. maxima, and E. tenella. [, , , , , , ] This highlights the ongoing challenge of drug resistance in coccidiosis control and the need for alternative treatment strategies.

Q7: What are the potential toxic effects of this compound?

A: this compound can cause toxicity in certain bird species, notably utility pigeons, leading to neurological disturbances and cerebellar lesions. [] These effects are attributed to the drug's impact on the Purkinje cells in the cerebellum. [] Overdosage or interactions with other substances can also contribute to toxicity. []

Q8: What analytical techniques are commonly employed for this compound detection and quantification?

A8: Several analytical methods have been developed for this compound analysis, including:

- Spectrophotometry: This method involves extracting this compound from samples (e.g., feedstuffs) and forming a colored complex that can be measured spectrophotometrically. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for sensitive and specific detection of this compound and its metabolites in various matrices, including eggs and chicken tissues. [, ] Sample preparation often involves accelerated solvent extraction (ASE) and solid-phase extraction (SPE) for purification. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) detectors and mass spectrometers, enables the separation and quantification of this compound in complex mixtures like animal feeds and tissues. [, , ]

Q9: What are some alternative anticoccidial drugs or strategies to this compound use?

A9: Numerous other anticoccidial drugs are available, each with its own mechanism of action, spectrum of activity, and resistance profile. Some examples include:

- Ionophores (e.g., Monensin, Salinomycin): These compounds disrupt ion transport across the parasite membrane. []

- Triazines (e.g., Diclazuril, Toltrazuril): These drugs interfere with the parasite's mitochondrial respiration. []

- Anticoccidial Vaccines: Live and attenuated vaccines can provide effective and sustainable control of coccidiosis by stimulating the bird's immune system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.